Predicted Membrane Permeability: LogP Advantage of Methyl Ester Over Free Carboxylic Acid
The consensus LogP (logarithm of the octanol-water partition coefficient) of methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate was computed as 0.57, compared to −0.27 for the structurally identical free carboxylic acid analog, 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoic acid (CAS 62983-58-8) . This 0.84 log unit difference represents a nearly 7-fold higher theoretical partition into organic phases for the methyl ester. The methyl ester form eliminates the ionizable carboxylic acid proton (pKa ~3–4), thereby abolishing pH-dependent ionization in the physiological range and enabling passive membrane permeation that the negatively charged carboxylate cannot achieve.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 0.57 (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
| Comparator Or Baseline | 3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid (CAS 62983-58-8): LogP = −0.2719 |
| Quantified Difference | ΔLogP = 0.84 log units (~7× higher predicted partition coefficient for target compound) |
| Conditions | In silico predictions using consensus LogP methodology as reported by Bide Pharmatech (target) and Leyan (comparator); individual methods include atomistic, topological, and fragment-based algorithms |
Why This Matters
For procurement decisions in medicinal chemistry, the methyl ester form enables cell-based assay compatibility without requiring a separate esterification step; the free acid would require prodrug derivatization or high-concentration DMSO stock solutions that risk cellular toxicity.
